molecular formula C9H11N3O3 B2764581 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid CAS No. 931346-52-0

2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid

Cat. No.: B2764581
CAS No.: 931346-52-0
M. Wt: 209.205
InChI Key: WADVQDFAXHNQJQ-UHFFFAOYSA-N
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Description

2-{2-Methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2, a ketone at position 5, and an acetic acid moiety at position 3. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in pharmaceutical synthesis. The pyrazolo[1,5-a]pyrimidine scaffold is notable for its bioisosteric properties, often mimicking purine bases in medicinal chemistry . The acetic acid group enhances solubility in aqueous media, while the methyl substituent may influence steric interactions in target binding .

Properties

IUPAC Name

2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6-4-7-11(5-9(14)15)8(13)2-3-12(7)10-6/h4H,2-3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADVQDFAXHNQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCC(=O)N(C2=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-aminopyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent oxidation and functionalization steps yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. For example:

  • Antibacterial Efficacy : Compounds similar to 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid have shown effectiveness against common bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and prostaglandins, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. For instance:

  • Cell Proliferation Inhibition : Certain derivatives have been shown to inhibit the proliferation of cancer cell lines such as K562 and MCF-7. This is often achieved through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFindings
Antimicrobial Activity Study A series of pyrazolo derivatives were tested against E. coli and S. aureus, showing effective inhibition at varying concentrations.
Anti-inflammatory Assessment Compounds were evaluated for their ability to reduce edema in animal models, demonstrating lower ulcerogenic activity compared to traditional NSAIDs like Diclofenac .
Anticancer Research Derivatives were tested on cancer cell lines; one compound showed significant reduction in cell viability at low concentrations .

Mechanism of Action

The mechanism of action of 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyrimidine vs.
  • Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine: Substitution with pyrazine (e.g., 4-[2-(pyrrolidine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl]phenol) adds two nitrogen atoms, enhancing polarity and reducing lipophilicity .

Substituent Variations

  • Acetic Acid vs. Ester Derivatives :
    Methyl [3-(4-chlorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate (Mol. Weight 331.76) replaces the acetic acid with a methyl ester, increasing lipophilicity (logP) and altering metabolic stability .
  • Trifluoromethyl Groups :
    5-(4-Fluorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Mol. Weight 341.29) incorporates a trifluoromethyl group, enhancing electronegativity and resistance to oxidative metabolism .
  • Dione Substitutions :
    2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1155538-89-8) introduces two ketone groups, significantly increasing polarity and hydrogen-bonding capacity compared to the single ketone in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₉H₁₁N₃O₃* ~221.21 2-Me, 5-Oxo, 4-Acetic Acid High aqueous solubility, moderate logP
5-(4-Fluorophenyl)-7-(trifluoromethyl)-...† C₁₅H₁₄F₃N₃O₃ 341.29 4-Fluorophenyl, 7-CF₃ Enhanced metabolic stability
Methyl [3-(4-chlorophenyl)-2-methyl-...‡ C₁₆H₁₄ClN₃O₃ 331.76 4-Cl-Ph, Methyl Ester Increased lipophilicity
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid§ C₉H₁₂N₂O₂ 180.20 Pyridine Core Higher basicity, altered π-stacking

*Inferred from structural analogs; †From ; ‡From ; §From .

Functional and Application Differences

  • Pharmaceutical Intermediates : The target compound’s acetic acid group makes it suitable for further derivatization into active pharmaceutical ingredients (APIs), whereas ester derivatives (e.g., ) are often prodrugs .
  • Bioactivity : Trifluoromethyl-substituted analogs () exhibit improved binding to hydrophobic enzyme pockets, relevant in kinase inhibition .
  • Safety Profiles : Compounds like 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid () require stringent handling (protective gear) due to reactive intermediates, a caution likely applicable to the target compound .

Research Findings and Trends

Recent studies highlight the pyrazolo[1,5-a]pyrimidine scaffold’s utility in oncology and anti-inflammatory agents. The target compound’s balance of solubility and steric bulk positions it as a lead for optimizing pharmacokinetics. Ultrasound-assisted synthesis methods () suggest scalable production routes, while halogenated derivatives (e.g., 4-chlorophenyl in ) underscore trends in targeting selective toxicity .

Biological Activity

2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid (CAS No. 931346-52-0) is a heterocyclic compound with a molecular formula of C9H11N3O3. Its unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and reactivity, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values were reported to be comparable to established chemotherapeutics.
Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)12
A549 (lung)10

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a separate study focusing on its antimicrobial properties, the compound was tested against a panel of bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth.

Comparative Analysis with Similar Compounds

The biological activities of this compound were compared with other pyrazolo derivatives:

Compound NameBiological ActivityReference
Pyrazolo[3,4-d]pyrimidineCDK inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAnticancer properties
1H-Pyrazolo[3,4-b]pyridineAntimicrobial and anticancer activity

Q & A

Q. What are the common synthetic routes for preparing 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid, and what key reagents are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from pyrazole or pyrimidine precursors. A general approach includes:

  • Step 1: Condensation of pyrazole-4-carboxylate derivatives with β-keto esters under basic conditions (e.g., triethylamine) to form fused pyrazolo-pyrimidine intermediates .
  • Step 2: Hydrolysis of ester groups using LiOH or NaOH to generate carboxylic acid derivatives .
  • Step 3: Functionalization via alkylation or acylation to introduce the acetic acid moiety .
    Key Reagents: Triethylamine (base), LiOH (hydrolysis agent), and methyl 5-amino-1H-pyrazole-4-carboxylate (precursor) .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm hydrogen/carbon environments, especially the pyrazolo-pyrimidine core and acetic acid side chain .
  • HPLC-MS: To verify purity (>95%) and molecular weight using electrospray ionization (ESI) or MALDI-TOF .
  • X-ray Crystallography (if applicable): For resolving tautomeric forms of the pyrazolo-pyrimidine ring .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .
  • Recrystallization: Methanol or ethanol as solvents to obtain high-purity crystalline solids .
  • TLC Monitoring: Employ UV-active plates with ethyl acetate/hexane (3:7) to track reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

Methodological Answer:

  • Temperature Control: Maintain 50–60°C during cyclization steps to prevent decomposition .
  • Catalyst Screening: Test Pd/C or molecular sieves to enhance regioselectivity in ring-forming steps .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

Q. How should contradictory biological activity data (e.g., varying IC50_{50}50​ values) for pyrazolo-pyrimidine derivatives be analyzed?

Methodological Answer:

  • Assay Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
  • Structural Analysis: Perform SAR studies to correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends .
  • Computational Docking: Use molecular dynamics simulations to assess binding mode variations across assay systems .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and reaction pathways .
  • Reaction Path Search Algorithms: Use tools like GRRM to identify low-energy pathways for cyclization or functionalization .
  • Machine Learning: Train models on existing pyrazolo-pyrimidine datasets to predict optimal reaction conditions .

Q. How can researchers differentiate between homogeneous and heterogeneous catalytic mechanisms in functionalization reactions?

Methodological Answer:

  • Kinetic Studies: Compare reaction rates under varying catalyst concentrations (zero-order kinetics suggest heterogeneous mechanisms) .
  • Leaching Tests: Analyze filtrates via ICP-MS for metal catalyst residues after reaction completion .
  • TEM/XPS: Characterize catalyst surfaces pre- and post-reaction to assess structural changes .

Q. What strategies are effective for improving the hydrolytic stability of the acetic acid moiety under physiological conditions?

Methodological Answer:

  • Prodrug Design: Replace the carboxylic acid with ester or amide derivatives for enhanced stability .
  • pH Optimization: Buffer formulations at pH 6.5–7.4 to reduce acid-catalyzed hydrolysis .
  • Protective Groups: Use tert-butyl or benzyl esters during synthesis, followed by selective deprotection .

Q. How can NMR titration experiments be used to study ligand-protein interactions involving this compound?

Methodological Answer:

  • 1H^1H-NMR Titration: Monitor chemical shift perturbations (CSPs) of the pyrazolo-pyrimidine protons upon protein addition .
  • DOSY Experiments: Measure diffusion coefficients to confirm binding-induced changes in molecular size .
  • STD-NMR: Identify epitopes of the compound directly interacting with the protein surface .

Q. What experimental and computational approaches are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Parallel Synthesis: Generate a library of derivatives with systematic substitutions (e.g., halogenation at C2 or C5) .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities of derivatives using FEP simulations .
  • Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

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